(4-Phenylpiperazin-1-yl)-pyrazin-2-ylmethanone
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Overview
Description
(4-Phenylpiperazin-1-yl)-pyrazin-2-ylmethanone is a chemical compound with the molecular formula C15H16N4O and a molecular weight of 268.31 g/mol This compound is known for its unique structure, which includes both a phenylpiperazine and a pyrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Phenylpiperazin-1-yl)-pyrazin-2-ylmethanone typically involves the reaction of 4-phenylpiperazine with 2-pyrazinecarboxylic acid chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylpiperazin-1-yl)-pyrazin-2-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the pyrazine or piperazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
(4-Phenylpiperazin-1-yl)-pyrazin-2-ylmethanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Phenylpiperazin-1-yl)-pyrazin-2-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Phenylpiperazino)(2-pyridinyl)methanone
- (4-Phenylpiperazino)(2-thiazolyl)methanone
- (4-Phenylpiperazino)(2-imidazolyl)methanone
Uniqueness
(4-Phenylpiperazin-1-yl)-pyrazin-2-ylmethanone is unique due to its specific combination of phenylpiperazine and pyrazine moieties, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H16N4O |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C15H16N4O/c20-15(14-12-16-6-7-17-14)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2 |
InChI Key |
YGXCVPICDCNTSQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
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